(3-(Benzyloxy)phenyl)methanamine chemical properties and structure
(3-(Benzyloxy)phenyl)methanamine chemical properties and structure
An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)methanamine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of (3-(Benzyloxy)phenyl)methanamine, a key organic intermediate with significant applications in medicinal chemistry and drug development. We will explore its core chemical structure, physicochemical properties, a representative synthetic pathway, and spectroscopic profile. A particular focus is placed on its emerging role as a foundational scaffold for the development of targeted therapeutics, including potent enzyme inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this versatile compound.
Chemical Identity and Structure Elucidation
(3-(Benzyloxy)phenyl)methanamine is a primary amine featuring a benzyloxy substituent on a phenylmethanamine core. This unique arrangement of a flexible ether linkage and a reactive amine group makes it a valuable building block in organic synthesis.
The structure consists of a central benzene ring substituted at the 1- and 3-positions. The 1-position holds a methanamine group (-CH₂NH₂), which is the primary reactive site for nucleophilic additions and amide bond formations. The 3-position is substituted with a benzyloxy group (-OCH₂C₆H₅), which imparts significant lipophilicity and can be involved in crucial binding interactions within biological targets. The benzyloxy group also serves as a common protecting group for phenols, which can be cleaved under specific conditions to reveal a hydroxyl group if required for downstream synthetic steps or as a pharmacophore feature.
Core Identifiers:
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IUPAC Name: (3-(Benzyloxy)phenyl)methanamine
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Molecular Weight (Free Base): 213.28 g/mol [2]
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Common Form: Often supplied as a hydrochloride salt (C₁₄H₁₅NO·HCl)[3]
2D Chemical Structure:
Caption: 2D structure of (3-(Benzyloxy)phenyl)methanamine.
Physicochemical Properties
The physicochemical properties of (3-(Benzyloxy)phenyl)methanamine are largely dictated by its aromatic nature and the presence of the primary amine. The hydrochloride salt is typically a solid, facilitating easier handling and storage compared to the free base, which may be an oil.
| Property | Value / Description | Source(s) |
| Physical Form | Solid (as hydrochloride salt) | |
| Molecular Formula | C₁₄H₁₅NO (Free Base) C₁₄H₁₅NO·HCl (HCl Salt) | [1][2][3] |
| Molecular Weight | 213.28 g/mol (Free Base) 249.74 g/mol (HCl Salt) | [2][3] |
| Purity | Commercially available at ≥95% | [3] |
| Storage | Store at room temperature, protected from light and moisture. | |
| Solubility | Expected to be soluble in methanol and other polar organic solvents. The HCl salt has higher aqueous solubility than the free base. |
Synthesis and Purification
(3-(Benzyloxy)phenyl)methanamine is not a naturally occurring compound and must be prepared synthetically. A common and effective strategy for its synthesis is the chemical reduction of 3-(benzyloxy)benzonitrile. This approach is widely used for the preparation of benzylamines from their corresponding nitriles due to the high availability of starting materials and the efficiency of the reduction step.[6]
Workflow for Synthesis of (3-(Benzyloxy)phenyl)methanamine
Caption: Synthetic workflow from nitrile to the target amine.
Detailed Experimental Protocol: Reduction of 3-(Benzyloxy)benzonitrile
This protocol describes a representative lab-scale synthesis using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for nitriles.
Causality Statement: Lithium aluminum hydride is chosen for its high reactivity and efficiency in converting nitriles to primary amines. The reaction is performed in an anhydrous ether solvent, like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The aqueous workup is performed cautiously to quench excess hydride and hydrolyze the intermediate aluminum complexes to liberate the amine product.
Materials:
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3-(Benzyloxy)benzonitrile
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% Sodium hydroxide solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
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Addition of Nitrile: A solution of 3-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
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Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes, and the solids are removed by filtration through a pad of celite, washing the filter cake with THF. The combined filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine.
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Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product.
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Purification: The crude amine is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent tailing of the amine on the acidic silica) to afford pure (3-(Benzyloxy)phenyl)methanamine.
Spectroscopic Characterization
The identity and purity of (3-(Benzyloxy)phenyl)methanamine are confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons. Key signals would include: a singlet for the two benzylic protons (-O-CH₂-Ph) around 5.1 ppm, a singlet for the two aminomethyl protons (-CH₂-NH₂) around 3.8 ppm, and a complex multiplet pattern in the aromatic region (approx. 6.8-7.5 ppm) for the 9 aromatic protons from the two distinct phenyl rings. A broad singlet for the amine protons (-NH₂) would also be present, which can exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct signals (due to symmetry in the benzyl phenyl ring). Notable signals would include the aminomethyl carbon (~46 ppm), the benzylic ether carbon (~70 ppm), and a series of signals in the aromatic region (~113-160 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include: a broad stretch around 3300-3400 cm⁻¹ for the N-H bonds of the primary amine, a peak around 1250 cm⁻¹ for the C-O ether stretch, and multiple peaks corresponding to aromatic C=C and C-H stretching.[7]
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺ at m/z 214.12, confirming the molecular weight of the free base.
Applications in Research and Drug Development
(3-(Benzyloxy)phenyl)methanamine is a valuable intermediate, primarily utilized as a scaffold in the synthesis of more complex molecules with biological activity. Its structure provides a versatile platform for introducing diversity through modification of the amine and the aromatic rings.
Core Application: Development of CARM1 Inhibitors for Melanoma
A significant and recent application of this scaffold is in the development of potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1).[8] CARM1 is an enzyme that has emerged as a promising therapeutic target for various cancers, including melanoma.
In a 2024 study published in the Journal of Medicinal Chemistry, researchers used the (2-(benzyloxy)phenyl)methanamine isomer as a starting point to synthesize a series of derivatives.[8] One of the lead compounds from this series demonstrated remarkable potency with an IC₅₀ of 2 ± 1 nM for CARM1 and showed significant anti-proliferative effects against melanoma cell lines.[8] The benzyloxy group was crucial for achieving high potency, likely by occupying a key hydrophobic pocket in the enzyme's active site. The methanamine group served as an anchor point for building out the rest of the inhibitor structure to achieve selectivity and desired pharmacological properties. This work highlights the compound's potential as a foundational element for novel anticancer agents.[8]
Conceptual Role of the Scaffold in Enzyme Inhibition
Caption: Interaction of the scaffold with an enzyme active site.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (3-(Benzyloxy)phenyl)methanamine is not widely available, data from closely related structural analogs provide a strong basis for assessing its potential hazards.
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Potential Hazards: Based on analogs, this compound is expected to be a skin and eye irritant.[9] Inhalation of dust or vapors may cause respiratory tract irritation.[10]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
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Chemical-resistant gloves (e.g., nitrile).
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Safety glasses or goggles.
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A lab coat.
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Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(3-(Benzyloxy)phenyl)methanamine is more than a simple organic chemical; it is a strategically designed building block that offers a blend of lipophilicity, reactivity, and structural rigidity. Its straightforward synthesis and versatile functional groups make it an attractive starting point for synthetic campaigns. As demonstrated by its recent and successful application in the development of highly potent CARM1 inhibitors, this scaffold holds considerable promise for the future of targeted drug discovery, particularly in oncology. Researchers equipped with an understanding of its properties and synthesis are well-positioned to leverage this compound in the creation of novel and impactful chemical entities.
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